molecular formula C26H33N3O5S2 B2658291 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361159-61-7

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2658291
CAS No.: 361159-61-7
M. Wt: 531.69
InChI Key: JIRADORANBHCIS-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a sulfonamide group, a thiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone under acidic conditions.

    Introduction of the Benzamide Moiety: The benzamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the appropriate amine with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of efficiency.

    Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxyethyl groups.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of nitro or halogen groups onto the aromatic rings.

Scientific Research Applications

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide or thiazole derivatives have shown efficacy.

    Biological Studies: Used in studies to understand the interaction of sulfonamide compounds with biological targets such as enzymes and receptors.

    Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms involving sulfonamide and thiazole functionalities.

    Industrial Applications: Potential use in the development of agrochemicals or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The thiazole ring may contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide compound used as an antibiotic.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) which contain the thiazole ring.

    Benzamide Derivatives: Compounds such as metoclopramide, which is used as an antiemetic.

Uniqueness

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of a sulfonamide group, a thiazole ring, and a benzamide moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications. Its structural complexity allows for multiple points of interaction with biological targets, enhancing its potential efficacy and specificity.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O5S2/c1-26(2,3)21-10-6-19(7-11-21)23-18-35-25(27-23)28-24(30)20-8-12-22(13-9-20)36(31,32)29(14-16-33-4)15-17-34-5/h6-13,18H,14-17H2,1-5H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRADORANBHCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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